molecular formula C11H13FO2 B1326138 5-Fluoro-2-methyl (1,3-dioxolan-2-ylmethyl)benzene CAS No. 898785-10-9

5-Fluoro-2-methyl (1,3-dioxolan-2-ylmethyl)benzene

Cat. No.: B1326138
CAS No.: 898785-10-9
M. Wt: 196.22 g/mol
InChI Key: XAKHQJHKTTYRFP-UHFFFAOYSA-N
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Description

5-Fluoro-2-methyl (1,3-dioxolan-2-ylmethyl)benzene is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of a dioxolane ring attached to a 5-fluoro-2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methyl (1,3-dioxolan-2-ylmethyl)benzene typically involves the reaction of 5-fluoro-2-methylbenzyl alcohol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the dioxolane ring. The reaction conditions generally include:

    Reagents: 5-fluoro-2-methylbenzyl alcohol, ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid)

    Solvent: Toluene or another suitable organic solvent

    Temperature: Reflux conditions

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of solvents and catalysts to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methyl (1,3-dioxolan-2-ylmethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 5-fluoro-2-methylbenzoic acid or 5-fluoro-2-methylbenzaldehyde.

    Reduction: Formation of 5-fluoro-2-methylbenzyl alcohol or 5-fluoro-2-methylcyclohexane.

    Substitution: Formation of 5-methoxy-2-methylphenyl derivatives or other substituted phenyl compounds.

Scientific Research Applications

5-Fluoro-2-methyl (1,3-dioxolan-2-ylmethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methyl (1,3-dioxolan-2-ylmethyl)benzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug development.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-Bromo-2-methylphenyl)methyl]-1,3-dioxolane
  • 2-[(5-Chloro-2-methylphenyl)methyl]-1,3-dioxolane
  • 2-[(5-Methoxy-2-methylphenyl)methyl]-1,3-dioxolane

Uniqueness

5-Fluoro-2-methyl (1,3-dioxolan-2-ylmethyl)benzene is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, biological activity, and physicochemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(5-fluoro-2-methylphenyl)methyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-8-2-3-10(12)6-9(8)7-11-13-4-5-14-11/h2-3,6,11H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKHQJHKTTYRFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)CC2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645886
Record name 2-[(5-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-10-9
Record name 2-[(5-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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